molecular formula C17H18ClNO3S B2424025 4-((5-Chloro-2-methylphenyl)sulfonyl)-2-phenylmorpholine CAS No. 946292-30-4

4-((5-Chloro-2-methylphenyl)sulfonyl)-2-phenylmorpholine

Cat. No.: B2424025
CAS No.: 946292-30-4
M. Wt: 351.85
InChI Key: CCTMCPYKPXEERU-UHFFFAOYSA-N
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Description

4-((5-Chloro-2-methylphenyl)sulfonyl)-2-phenylmorpholine is an organic compound that features a morpholine ring substituted with a phenyl group and a sulfonyl group attached to a chloromethylphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((5-Chloro-2-methylphenyl)sulfonyl)-2-phenylmorpholine typically involves the reaction of 5-chloro-2-methylbenzenesulfonyl chloride with 2-phenylmorpholine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to control reaction parameters more precisely.

Chemical Reactions Analysis

Types of Reactions

4-((5-Chloro-2-methylphenyl)sulfonyl)-2-phenylmorpholine can undergo various types of chemical reactions, including:

    Oxidation: The sulfonyl group can be further oxidized to form sulfone derivatives.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA) under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2) in hydrochloric acid.

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Azido, thiocyanato, or alkoxy derivatives.

Scientific Research Applications

4-((5-Chloro-2-methylphenyl)sulfonyl)-2-phenylmorpholine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use as a probe in biochemical assays due to its unique structural features.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 4-((5-Chloro-2-methylphenyl)sulfonyl)-2-phenylmorpholine involves its interaction with specific molecular targets. The sulfonyl group can form strong hydrogen bonds with biological molecules, potentially inhibiting enzymes or receptors. The phenyl and morpholine rings can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-(5-Chloro-2-methylphenyl)piperazine: Similar structure but with a piperazine ring instead of a morpholine ring.

    5-Chloro-2-methylphenylsulfonamide: Lacks the phenylmorpholine moiety.

    2-Phenylmorpholine: Lacks the sulfonyl and chloromethylphenyl groups.

Uniqueness

4-((5-Chloro-2-methylphenyl)sulfonyl)-2-phenylmorpholine is unique due to the combination of its sulfonyl group, chloromethylphenyl moiety, and phenylmorpholine structure. This unique combination imparts specific chemical and biological properties that are not found in the similar compounds listed above.

Properties

IUPAC Name

4-(5-chloro-2-methylphenyl)sulfonyl-2-phenylmorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO3S/c1-13-7-8-15(18)11-17(13)23(20,21)19-9-10-22-16(12-19)14-5-3-2-4-6-14/h2-8,11,16H,9-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCTMCPYKPXEERU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CCOC(C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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